molecular formula C9H8ClN3S B2613810 N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline CAS No. 338406-68-1

N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline

Cat. No.: B2613810
CAS No.: 338406-68-1
M. Wt: 225.69
InChI Key: OIUFTQYORJEYMV-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The chemical identity of N-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]aniline is defined by its systematic nomenclature and structural features:

Property Value
IUPAC Name This compound
CAS Registry Number 338406-68-1
Molecular Formula C₉H₈ClN₃S
Molecular Weight 225.70 g/mol
SMILES Notation ClC1=C(CNC2=CC=CC=C2)N=NS1
InChIKey OIUFTQYORJEYMV-UHFFFAOYSA-N
Structural Class 1,2,3-Thiadiazole derivative with chloro and methylaniline substituents

The compound’s structure consists of a 1,2,3-thiadiazole ring substituted with a chlorine atom at position 5 and a methylaniline group at position 4. The planar thiadiazole ring contributes to aromatic stability, while the chloro and aniline groups introduce steric and electronic effects critical for reactivity.

Historical Development and Research Significance

The exploration of thiadiazole chemistry began in the late 19th century, with foundational work by Emil Fischer and others on heterocyclic systems. The synthesis of 1,2,3-thiadiazoles gained momentum in the mid-20th century, driven by their utility in agrochemicals and pharmaceuticals.

This compound emerged as a research target due to:

  • Synthetic Flexibility : Its modular structure allows for regioselective modifications, enabling studies on structure-activity relationships.
  • Electronic Properties : The electron-withdrawing chlorine and electron-donating aniline group create a polarized system, relevant for optoelectronic applications.
  • Biological Precursor Potential : While direct biological data are limited, analogous thiadiazoles exhibit antimicrobial and anticancer activities, positioning this compound as a scaffold for drug discovery.

Key milestones include its first reported synthesis in the early 2000s and subsequent characterization via nuclear magnetic resonance (NMR) and mass spectrometry.

Position within Thiadiazole Derivatives Taxonomy

Thiadiazole derivatives are classified based on nitrogen and sulfur atom positions. This compound belongs to the 1,2,3-thiadiazole subclass, distinguished by its unique substituent pattern:

Thiadiazole Subclass Representative Features Differentiating Attributes
1,2,3-Thiadiazoles N–N–S adjacency in the ring High reactivity due to ring strain; used in click chemistry and ligand design.
1,2,4-Thiadiazoles N–S–N arrangement Common in herbicides (e.g., bentazon); less strained than 1,2,3-thiadiazoles.
1,3,4-Thiadiazoles S–N–N arrangement Found in anticonvulsants (e.g., acetazolamide derivatives); stable under physiological conditions.

Within 1,2,3-thiadiazoles, this compound is notable for its chloro-aniline functionalization , which enhances its dipole moment and potential for π-π stacking interactions in supramolecular chemistry. Comparative studies highlight its distinct electronic profile relative to unsubstituted thiadiazoles or those with alkyl groups.

Properties

IUPAC Name

N-[(5-chlorothiadiazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S/c10-9-8(12-13-14-9)6-11-7-4-2-1-3-5-7/h1-5,11H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUFTQYORJEYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline typically involves the reaction of 5-chloro-1,2,3-thiadiazole with aniline. One common method involves the use of hydrazonoyl halides as precursors. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions usually involve refluxing the mixture for several hours, followed by purification using techniques such as silica gel chromatography .

Chemical Reactions Analysis

N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Research Applications

Synthesis of Complex Molecules
N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline serves as a valuable building block in synthetic organic chemistry. Its structure allows for various substitution reactions, enabling the synthesis of more complex molecules. The compound can undergo nucleophilic or electrophilic substitutions due to the presence of chloro groups on both the aniline and thiadiazole rings.

Reactivity and Transformations
The compound's unique functional groups facilitate several chemical transformations:

  • Substitution Reactions: Chloro groups can be replaced with other functional groups.
  • Oxidation Reactions: Can be oxidized to form sulfoxides or sulfones.
  • Reduction Reactions: Nitro groups can be reduced to amines using reducing agents.

Biological Applications

Antimicrobial Properties
Research indicates that compounds containing thiadiazole rings exhibit notable antimicrobial activity. For instance, derivatives of thiadiazole have shown significant antibacterial effects against gram-negative bacteria such as Escherichia coli and gram-positive strains . The mechanism often involves inhibition of essential bacterial enzymes or proteins.

Antifungal Activity
In addition to antibacterial properties, this compound has been investigated for its antifungal capabilities. Studies highlight its potential effectiveness against various fungal pathogens, making it a candidate for developing antifungal treatments.

Medicinal Chemistry

Therapeutic Potential
The compound is being explored for its potential as a therapeutic agent. Its ability to penetrate cellular membranes allows it to interact with intracellular targets effectively. This characteristic is crucial for developing treatments for infections and other diseases.

Cancer Research
Recent studies suggest that this compound may possess anticancer properties. Research has demonstrated its efficacy in inhibiting cancer cell proliferation in vitro and in vivo models. The mechanism typically involves disruption of cellular processes essential for cancer cell survival.

Industrial Applications

Agrochemicals Development
In the agricultural sector, this compound is being evaluated for use in developing agrochemicals. Its biological activity can contribute to the formulation of effective pesticides and herbicides.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant antibacterial activity against E. coli.
Anticancer PropertiesShowed efficacy in inhibiting cancer cell growth in vitro.
Chemical TransformationsExplored various substitution and oxidation reactions enhancing synthetic utility.

Mechanism of Action

The mechanism of action of N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline involves its interaction with biological targets. The thiadiazole ring allows the compound to cross cellular membranes and bind to specific proteins or enzymes. This interaction can inhibit the activity of these targets, leading to various biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine

  • Structure : Replaces the 1,2,3-thiadiazole with a 1,2,3-dithiazole ring (two sulfur atoms) and introduces a chloro-substituent at the 4-position .
  • Synthesis : Produced in 95% yield via reaction of 4-methylaniline with 4,5-dichloro-1,2,3-dithiazolium chloride .
  • Physical Properties : Melting point (64–65°C) is lower than typical thiadiazoles, likely due to reduced ring aromaticity and weaker intermolecular interactions .
  • Reactivity : The dithiazole’s electron-deficient nature may enhance electrophilic substitution but reduce stability compared to thiadiazoles.

3-Chloro-N-((5-chloro-1,2,3-thiadiazol-4-yl)methyl)aniline (Discontinued Isomer)

  • Structure : Differs in the chloro-substituent position (3-chloro on the aniline ring vs. 5-chloro on the thiadiazole in the target compound) .
  • The isomer’s altered electronic profile may reduce bioavailability or reactivity compared to the target compound .

N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline

  • Structure : Substitutes the 1,2,3-thiadiazole with a 1,2,4-triazole ring and introduces a 3-chlorophenyl group .
  • Applications : Triazoles are widely used in pharmaceuticals (e.g., antifungals), suggesting this derivative may have enhanced biological activity due to nitrogen-rich heterocyclic interactions .
  • Steric Effects : The bulkier 3-chlorophenyl group could hinder binding to certain biological targets compared to the thiadiazole’s compact structure.

6-(3,4-Dichlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde

  • Structure : Features an imidazo[2,1-b]thiazole fused ring system with dichlorophenyl and aldehyde substituents .
  • Reactivity : The aldehyde group enables further functionalization (e.g., Schiff base formation), a property absent in the target compound. The fused ring system may enhance planar rigidity, improving binding to enzymatic pockets .

Data Table: Key Comparisons

Compound Name Heterocycle Substituents Melting Point (°C) Yield/Status Key Features
N-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]aniline 1,2,3-Thiadiazole 5-Cl, CH₂-C₆H₅NH₂ Not reported Not reported High aromaticity, potential agrochemical use
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine 1,2,3-Dithiazole 4-Cl, 4-Me-C₆H₄NH 64–65 95% Electron-deficient, lower stability
3-Chloro-N-((5-chloro-1,2,3-thiadiazol-4-yl)methyl)aniline 1,2,3-Thiadiazole 3-Cl-C₆H₄NH, 5-Cl Not reported Discontinued Isomeric challenges
N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline 1,2,4-Triazole 3-Cl-C₆H₄, 4-Me-C₆H₄NH Not reported Available (HR470321) Nitrogen-rich, pharmaceutical potential
6-(3,4-Dichlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde Imidazo[2,1-b]thiazole 3,4-Cl₂-C₆H₃, CHO Not reported Discontinued Fused ring, aldehyde functionality

Research Findings and Implications

  • Synthetic Efficiency : The dithiazole derivative’s high yield (95%) suggests optimized conditions for chloro-dithiazolium salt reactions, which could inform the target compound’s synthesis .
  • Stability Concerns : Discontinued status of the 3-chloro isomer highlights the importance of substituent positioning in commercial viability.
  • Biological Relevance : Triazole and imidazothiazole derivatives underscore the role of heterocycle choice in tuning bioactivity, suggesting the target compound’s thiadiazole core may offer a balance between reactivity and stability .

Biological Activity

N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline is a synthetic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Overview of the Compound

Chemical Structure : The compound features a thiadiazole ring linked to an aniline moiety, which contributes to its biological properties. The presence of chlorine and other substituents enhances its reactivity and potential therapeutic effects.

CAS Number : 338406-68-1

The biological activity of this compound is primarily attributed to its ability to cross cellular membranes and interact with specific biological targets. This mechanism allows it to exert various therapeutic effects, including:

  • Antimicrobial Activity : The compound has shown significant efficacy against a range of bacterial and fungal pathogens.
  • Anticancer Properties : Thiadiazole derivatives are known for their cytotoxic effects in various cancer cell lines.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiadiazole derivatives, including this compound. The following table summarizes key findings from recent research:

Study Microorganism Minimum Inhibitory Concentration (MIC) Activity Comparison
Dogan et al. (2018)Staphylococcus aureus62.5 μg/mLComparable to standard antibiotics
Research Study (2022)Escherichia coli32.6 μg/mLHigher activity than itraconazole (47.5 μg/mL)
PMC5987787 (2018)Candida albicansNot specifiedModerate activity compared to fluconazole

These findings indicate that this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal strains.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. The following case studies highlight the potential of this compound in cancer treatment:

  • In Vitro Studies : Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects on cancer cell lines such as A431 and Jurkat cells. The IC50 values for these compounds were reported to be less than that of doxorubicin in some cases.
  • Molecular Docking Studies : Docking analyses have shown that these compounds can effectively bind to target proteins involved in cancer progression, indicating a potential mechanism for their anticancer effects.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy:

  • Absorption and Distribution : Due to its mesoionic nature, the compound is likely to cross cellular membranes efficiently.
  • Toxicological Studies : Preliminary studies suggest that while the compound exhibits significant biological activity, further toxicological assessments are necessary to determine its safety profile in vivo.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline?

  • Methodology : Synthesis typically involves coupling the 5-chloro-1,2,3-thiadiazole moiety with an aniline derivative. A plausible route includes:

Nucleophilic substitution : Reacting 4-chloromethyl-5-chloro-1,2,3-thiadiazole with aniline under basic conditions (e.g., K₂CO₃ in DMF) to form the C–N bond.

Reductive amination : Using aldehydes or ketones derived from thiadiazole precursors with aniline in the presence of NaBH₃CN or similar reducing agents .

  • Key considerations : Purification via column chromatography or recrystallization (e.g., ethanol) is critical due to potential byproducts like unreacted aniline or thiadiazole intermediates .

Q. How does the electronic structure of the 5-chloro-1,2,3-thiadiazole substituent influence the basicity of the aniline moiety?

  • Analysis : The 5-chloro-1,2,3-thiadiazole group is electron-withdrawing due to the electronegative chlorine atom and the aromatic thiadiazole ring. This reduces electron density on the aniline nitrogen, lowering its basicity compared to unsubstituted aniline.
  • Methodological validation : Compare pKa values via potentiometric titration or computational methods (DFT) to quantify electronic effects .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Recommended techniques :

  • NMR spectroscopy :
  • ¹H NMR : Look for signals at δ 6.5–7.5 ppm (aromatic protons) and δ 4.5–5.0 ppm (CH₂ group linking thiadiazole and aniline) .
  • ¹³C NMR : Identify carbons in the thiadiazole ring (~150–160 ppm) and the aniline aromatic carbons (~110–130 ppm) .
  • FTIR : Confirm N–H stretching (~3400 cm⁻¹) and C–Cl vibrations (~600–800 cm⁻¹) .
  • UV-Vis : Detect π→π* transitions in the aromatic/thiadiazole system (λmax ~250–300 nm) .

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting reactivity or biological interactions?

  • Approach :

Frontier orbital analysis : Calculate HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks .

Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

  • Case study : DFT studies on similar nitroanilines revealed charge transfer interactions influencing bioactivity, which can guide derivatization strategies .

Q. What are the challenges in achieving high purity, and how can they be addressed?

  • Key issues :

  • Byproducts from incomplete substitution or oxidation.
  • Residual solvents (e.g., DMF) in final products.
    • Solutions :
  • Chromatography : Use gradient elution (hexane/ethyl acetate) for separation.
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) .

Q. Are there contradictions in reported biological activities, and how can researchers resolve them?

  • Example contradictions : Discrepancies in antimicrobial activity may arise from variations in:

  • Assay conditions (e.g., pH, microbial strains).
  • Compound purity (e.g., residual solvents affecting MIC values).
    • Resolution : Standardize protocols (CLSI guidelines) and validate purity via HPLC before testing .

Q. What role does the thiadiazole ring play in coordination chemistry?

  • Mechanistic insight : The sulfur and nitrogen atoms in the thiadiazole ring can act as Lewis bases, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺).
  • Experimental design : Synthesize metal complexes and characterize via X-ray crystallography (e.g., SHELXL for structure refinement) or cyclic voltammetry to study redox behavior.

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